molecular formula C8H10FNO B068890 (R)-2-Amino-2-(4-fluorophenyl)ethanol CAS No. 174770-74-2

(R)-2-Amino-2-(4-fluorophenyl)ethanol

Cat. No.: B068890
CAS No.: 174770-74-2
M. Wt: 155.17 g/mol
InChI Key: SRQPEYLZIUEVIA-QMMMGPOBSA-N
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Description

®-2-Amino-2-(4-fluorophenyl)ethanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon, which is also bonded to a 4-fluorophenyl group. The presence of the chiral center makes this compound an important intermediate in the synthesis of various enantiomerically pure pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(4-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the enantioselective reduction of 1-(4-fluorophenyl)ethanone using biocatalysts such as Petroselinum crispum cells. This method allows for the production of the ®-enantiomer with moderate yields and optical purities . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .

Industrial Production Methods: Industrial production of ®-2-Amino-2-(4-fluorophenyl)ethanol typically involves the optimization of biocatalytic processes to achieve higher yields and enantioselectivities. The use of microbial reduction processes and the selection of appropriate biocatalysts are crucial for large-scale production. Additionally, advancements in catalytic systems and reaction conditions have contributed to the efficient industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-2-(4-fluorophenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can yield different alcohols or amines. Substitution reactions involving the amino or hydroxyl groups can lead to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of ®-2-Amino-2-(4-fluorophenyl)ethanol include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Catalysts such as palladium and nickel are often employed in hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired selectivity and yield .

Major Products: The major products formed from the reactions of ®-2-Amino-2-(4-fluorophenyl)ethanol depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce 4-fluorophenylacetone, while reduction reactions can yield various chiral alcohols or amines. Substitution reactions can lead to the formation of different substituted phenyl derivatives .

Scientific Research Applications

®-2-Amino-2-(4-fluorophenyl)ethanol has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of enantiomerically pure compounds. In biology, it serves as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. In medicine, this compound is utilized in the development of drugs targeting specific receptors and enzymes. Additionally, it has applications in the production of materials with unique optical and electronic properties .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its chiral nature allows for selective binding to specific enzymes and receptors, leading to distinct biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

®-2-Amino-2-(4-fluorophenyl)ethanol can be compared with other similar compounds, such as (S)-2-Amino-2-(4-fluorophenyl)ethanol and 2-Amino-2-(4-chlorophenyl)ethanol. These compounds share similar structural features but differ in their chiral configuration or substituents on the phenyl ring. The unique properties of ®-2-Amino-2-(4-fluorophenyl)ethanol, such as its specific enantiomeric form and the presence of a fluorine atom, contribute to its distinct reactivity and biological activity .

Conclusion

®-2-Amino-2-(4-fluorophenyl)ethanol is a versatile compound with significant applications in various scientific fields. Its unique chiral structure and reactivity make it an important intermediate in the synthesis of enantiomerically pure compounds and biologically active molecules. The compound’s diverse chemical reactions and interactions with molecular targets highlight its potential in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(2R)-2-amino-2-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQPEYLZIUEVIA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441981
Record name (R)-2-Amino-2-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174770-74-2
Record name (R)-2-Amino-2-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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